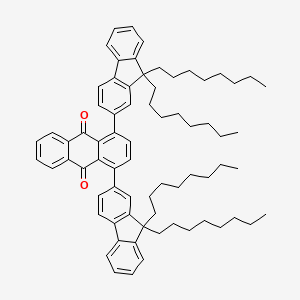
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by its unique structure, which includes two 9,9-dioctyl-9H-fluoren-2-yl groups attached to an anthracene-9,10-dione core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctyl-9H-fluorene and anthracene-9,10-dione.
Coupling Reaction: The 9,9-dioctyl-9H-fluorene is first brominated to form 2,7-dibromo-9,9-dioctyl-9H-fluorene. This intermediate is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used .
科学研究应用
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs and OPVs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it acts as an electron acceptor material.
Fluorescent Dyes: It is employed as a fluorescent dye in various biological and chemical assays.
Material Science: The compound is used in the synthesis of semiconducting polymers for various electronic applications.
作用机制
The mechanism of action of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and electron delocalization, which enhances its electron-transport properties. In OLEDs, the compound facilitates the movement of electrons from the cathode to the emissive layer, resulting in efficient light emission .
相似化合物的比较
Similar Compounds
2,2’- (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used as a precursor in the synthesis of polymer semiconductors.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Another similar compound used in the synthesis of organic semiconductors.
Uniqueness
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione stands out due to its unique combination of high thermal stability, excellent electron-transport properties, and versatility in various applications, particularly in organic electronics and photovoltaics.
属性
CAS 编号 |
921598-94-9 |
|---|---|
分子式 |
C72H88O2 |
分子量 |
985.5 g/mol |
IUPAC 名称 |
1,4-bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C72H88O2/c1-5-9-13-17-21-31-47-71(48-32-22-18-14-10-6-2)63-39-29-27-35-57(63)59-43-41-53(51-65(59)71)55-45-46-56(68-67(55)69(73)61-37-25-26-38-62(61)70(68)74)54-42-44-60-58-36-28-30-40-64(58)72(66(60)52-54,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-52H,5-24,31-34,47-50H2,1-4H3 |
InChI 键 |
VBHBGQKIVVZIMS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C(=C(C=C4)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCCCC)CCCCCCCC)C(=O)C9=CC=CC=C9C5=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
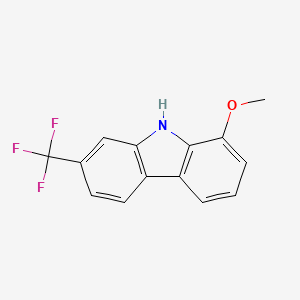
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
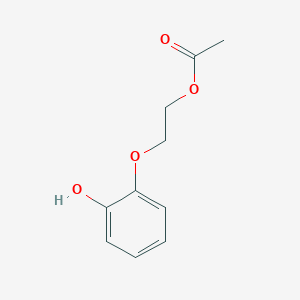
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
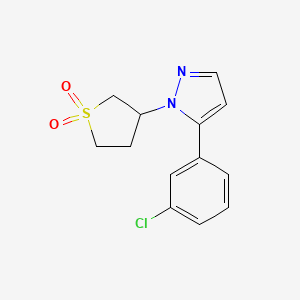
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
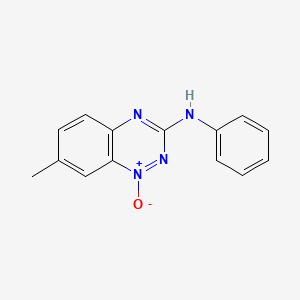
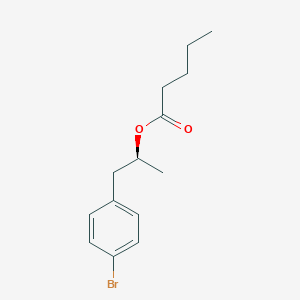
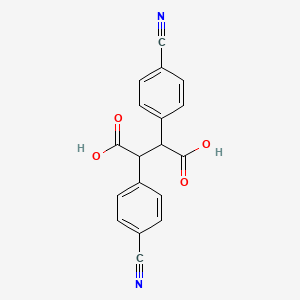
![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
